Duloxetine Impurity 13 is a specific impurity associated with the pharmaceutical compound duloxetine hydrochloride, which is primarily used as an antidepressant and for the management of generalized anxiety disorder. The chemical structure of duloxetine hydrochloride is (S)-(+)-N,N-dimethyl-3-(1-naphthoxy)-3-(thiophen-2-yl)propylamine hydrochloride. This impurity is significant in pharmaceutical formulations as it can affect the efficacy and safety of the final drug product. Understanding its source, classification, and impact on drug quality is essential for pharmaceutical development and regulatory compliance.
Duloxetine hydrochloride is synthesized through various chemical processes, during which impurities like Duloxetine Impurity 13 can form. These impurities are classified based on their origin, which may include degradation products, by-products from synthesis, or contaminants from raw materials or manufacturing processes. The presence of impurities can influence the pharmacological profile of the drug, necessitating rigorous analysis and control measures in drug formulation.
The synthesis of Duloxetine Impurity 13 typically involves several chemical reactions during the production of duloxetine hydrochloride. One common method includes:
For instance, a method described in patents outlines a multi-step synthesis process that includes heating and filtration to yield high-purity products with minimal waste .
Duloxetine Impurity 13 has a specific molecular structure that can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry. The structural formula includes various functional groups that contribute to its chemical behavior.
Duloxetine Impurity 13 can participate in various chemical reactions depending on its functional groups. Common reactions include:
The technical details of these reactions often require controlled conditions such as temperature and pH to ensure desired outcomes while minimizing further impurity formation .
Duloxetine Impurity 13 exhibits specific physical and chemical properties:
These properties are crucial for understanding how the impurity behaves during storage, formulation, and administration .
Duloxetine Impurity 13 is primarily used in research settings to:
The characterization of impurities like Duloxetine Impurity 13 is critical for maintaining drug quality and safety standards in pharmaceutical development .
Duloxetine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), contains various process-related impurities that arise during its multi-step synthesis. Among these, Duloxetine Impurity 13 (Chemical Name: N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate; CAS No. 116817-12-0) represents a critical analytical marker with significant regulatory implications. This oxalate salt derivative has the molecular formula C~21~H~23~NO~5~S and molecular weight of 401.48 g/mol, structurally characterized as a positional isomer or intermediate side-product in duloxetine synthesis [1] [6] [7]. Its detection and quantification are essential for ensuring the quality and safety of duloxetine hydrochloride drug products.
Process-related impurities like Duloxetine Impurity 13 originate from:
Table 1: Key Characteristics of Duloxetine Impurity 13
Property | Specification |
---|---|
Chemical Name | N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate |
Molecular Formula | C~21~H~23~NO~5~S |
Molecular Weight | 401.48 g/mol |
CAS Number | 116817-12-0 |
Structure Type | Oxalate salt of duloxetine isomer |
Synthetic Origin | Alkylation side reactions |
Suppliers like SynZeal and Simson Pharma offer this impurity as a reference standard at >98% purity, accompanied by comprehensive Certificates of Analysis (CoA) detailing chromatographic purity and spectroscopic validation data [1] [6]. These standards enable precise method validation for impurity detection at levels as low as 0.05% relative to duloxetine’s peak area in HPLC analyses, aligning with ICH Q3B thresholds for unidentified impurities [5].
Recent FDA recalls of duloxetine products due to nitrosamine impurities highlight the critical importance of rigorous impurity control [2]. In November 2023, Rising Pharmaceuticals recalled 233,003 bottles of duloxetine capsules after detecting N-nitroso-duloxetine above interim limits of 600 ng/day—a potential carcinogen formed during storage or manufacturing [2] [3]. While Impurity 13 itself is not a nitrosamine, its presence indicates suboptimal process control that may correlate with higher risks of mutagenic impurity formation.
Regulatory bodies enforce strict limits:
Table 2: Regulatory Thresholds for Duloxetine Impurities
Regulatory Guideline | Identification Threshold | Qualification Threshold |
---|---|---|
ICH Q3A(R2) | 0.10% | 0.15% |
USP <1086> | 0.05% | 0.10% |
EMA Nitrosamine Policy | 26.5 ng/day (NDEA-equivalent risk) | 1,500 ng/day (TTC) |
The analytical method described by Raman et al. employs reversed-phase HPLC with UV detection (230 nm) and a C18 column, capable of resolving Impurity 13 from duloxetine and its positional isomers with resolution factors >2.0 [5]. This method is validated for specificity, accuracy (98-102%), and precision (RSD <2%), making it suitable for stability studies and batch release testing.
Duloxetine Impurity 13 is classified as:
Its formation mechanism involves:
graph LRA[Duloxetine Free Base] -->|Reaction with Oxalic Acid| B(Proton Transfer)B --> C[Ionic Pair Formation]C --> D[Crystallization]D --> E[Impurity 13 Oxalate Salt]
Table 3: Synthetic Origin and Detection of Duloxetine Impurity 13
Synthetic Step | Formation Conditions | Analytical Detection Method |
---|---|---|
Alkylation (Step 3) | pH <4.0, polar protic solvents | HPLC R~t~ = 8.2 min (C18 column) |
Salt Formation (Final) | Oxalic acid contamination | FT-IR: 1720 cm⁻¹ (C=O ester peak) |
Storage/Stability | High humidity, heat stress | 1H NMR: Triplet at 5.10 ppm (CH-O) |
Structural differentiation from duloxetine is confirmed via:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0